molecular formula C27H29NO10 B1198720 3'-epi-Daunorubicin CAS No. 66322-65-4

3'-epi-Daunorubicin

Cat. No.: B1198720
CAS No.: 66322-65-4
M. Wt: 527.5 g/mol
InChI Key: STQGQHZAVUOBTE-GKPNIHARSA-N
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Description

3’-Epidaunorubicin is an anthracycline antibiotic and a derivative of daunorubicin. It is primarily used as an intermediate in the synthesis of epirubicin, a chemotherapeutic agent. The compound is known for its antitumor properties and is used in the treatment of various cancers, including breast cancer and leukemia.

Scientific Research Applications

3’-Epidaunorubicin has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Epidaunorubicin is synthesized through the metabolic engineering of Streptomyces coeruleorubidus. The process involves the disruption of the dnmV gene, which is responsible for the biosynthesis of daunorubicin. By introducing the aveBIV gene from Streptomyces avermitilis, the metabolic pathway is redirected to produce 3’-Epidaunorubicin instead of daunorubicin .

Industrial Production Methods: Industrial production of 3’-Epidaunorubicin involves fermentation using genetically engineered strains of Streptomyces coeruleorubidus. The fermentation process is optimized to enhance the yield of 3’-Epidaunorubicin by increasing the copy number of the aveBIV gene or changing the means of its integration .

Chemical Reactions Analysis

Types of Reactions: 3’-Epidaunorubicin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into epirubicin and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products: The primary product formed from these reactions is epirubicin, which is used in chemotherapy .

Mechanism of Action

3’-Epidaunorubicin exerts its effects by intercalating into DNA strands, thereby inhibiting DNA and RNA synthesis. It also triggers DNA cleavage by topoisomerase II, leading to cell death. The compound generates free radicals that cause further damage to DNA and cellular structures .

Comparison with Similar Compounds

Uniqueness: 3’-Epidaunorubicin is unique due to its specific configuration, which allows it to be a key intermediate in the synthesis of epirubicin. This configuration results in lower cardiotoxicity compared to other anthracyclines, making it a preferred choice in certain chemotherapy regimens .

Properties

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14+,16-,17-,22+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQGQHZAVUOBTE-GKPNIHARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66322-65-4
Record name 3'-Epidaunorubicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066322654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epidaunorubicin-hydrochlorid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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